Technical Guide: 4-(3-Hydroxyazetidin-1-yl)benzoic Acid (CAS 1416784-71-8)
Technical Guide: 4-(3-Hydroxyazetidin-1-yl)benzoic Acid (CAS 1416784-71-8)
[1][2][3][4]
Executive Summary & Compound Identity
4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS 1416784-71-8 ) is a critical heterocyclic building block employed in modern drug discovery. It functions primarily as a pharmacophore scaffold, leveraging the unique geometric and electronic properties of the azetidine ring to modulate physicochemical parameters (LogP, solubility) in lead optimization.
Unlike traditional piperidine or pyrrolidine analogues, the azetidine moiety in this compound offers a constrained vector for the carboxylic acid tail, often serving as a bioisostere for saturated rings to reduce metabolic clearance while maintaining ligand-target binding affinity.
Chemical Identity Table
| Parameter | Specification |
| CAS Number | 1416784-71-8 |
| IUPAC Name | 4-(3-hydroxyazetidin-1-yl)benzoic acid |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| SMILES | OC1CN(C1)c1ccc(cc1)C(=O)O |
| Appearance | White to off-white crystalline solid |
| pKa (Calc) | ~4.2 (COOH), ~-2.0 (Aniline N - conjugated) |
| LogP (Calc) | 0.8 – 1.2 (Highly favorable for CNS/Oral drugs) |
Structural Biology & Medicinal Chemistry Rationale
The "Azetidine Switch" in SAR
In Structure-Activity Relationship (SAR) studies, replacing a piperidine or pyrrolidine ring with an azetidine (the "Azetidine Switch") is a strategic move to lower lipophilicity (LogD) and block metabolic hot spots.
-
Conformational Rigidity: The 4-membered ring constrains the N-C-C bond angles (~90°), projecting the 3-hydroxyl group and the 4-benzoic acid vector in a specific spatial orientation that minimizes entropic penalty upon binding.
-
Electronic Effects: The nitrogen atom in the N-aryl azetidine is less basic than in pyrrolidines due to ring strain and conjugation with the electron-withdrawing benzoic acid system. This reduces the likelihood of hERG channel inhibition, a common liability in basic amines.
Strategic Application Workflow
The following diagram illustrates the decision matrix for utilizing CAS 1416784-71-8 in a Hit-to-Lead campaign.
Figure 1: Decision logic for incorporating 4-(3-hydroxyazetidin-1-yl)benzoic acid to improve Ligand Lipophilicity Efficiency (LLE).
Synthesis Protocol (Self-Validating)
The synthesis of CAS 1416784-71-8 typically follows a Nucleophilic Aromatic Substitution (SNAr) on an activated 4-fluorobenzoic ester, followed by ester hydrolysis. This route is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability.
Reaction Scheme
Step 1: Ethyl 4-fluorobenzoate + 3-Hydroxyazetidine HCl + Base
Detailed Methodology
Reagents:
-
Ethyl 4-fluorobenzoate (1.0 equiv)
-
3-Hydroxyazetidine hydrochloride (1.2 equiv)
-
Potassium Carbonate (
, 3.0 equiv) -
DMSO (Dimethyl sulfoxide, anhydrous)
-
Lithium Hydroxide (LiOH
H₂O)
Protocol:
-
SNAr Coupling:
-
Charge a reaction vessel with Ethyl 4-fluorobenzoate (10 mmol, 1.68 g) and 3-Hydroxyazetidine HCl (12 mmol, 1.31 g) in DMSO (20 mL).
-
Add
(30 mmol, 4.14 g) in one portion. -
Heat the mixture to 100°C for 12 hours under nitrogen atmosphere.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The starting fluoride should be consumed, and a new polar spot (Ester) should appear.
-
Workup: Cool to RT, pour into ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over
, and concentrate.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ester in THF/Water (1:1, 20 mL).
-
Add LiOH
H₂O (30 mmol, 1.26 g). -
Stir at 50°C for 4 hours.
-
Validation Point: LC-MS should show mass shift from Ester (M+H ~222) to Acid (M+H 194).
-
Isolation: Acidify the reaction mixture to pH 3-4 using 1N HCl. The product, 4-(3-hydroxyazetidin-1-yl)benzoic acid , will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum at 45°C.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for CAS 1416784-71-8.
Analytical Characterization
To ensure scientific integrity, the isolated material must meet the following spectral criteria.
Predicted ¹H NMR (400 MHz, DMSO-d₆)
-
δ 12.30 ppm (s, 1H): Carboxylic acid -OH (Broad, exchangeable).
-
δ 7.75 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to COOH.
-
δ 6.45 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Azetidine N (shielded by electron donation).
-
δ 5.60 ppm (d, 1H): Hydroxyl -OH on azetidine ring.
-
δ 4.55 ppm (m, 1H): Methine CH at position 3 of azetidine.
-
δ 4.15 ppm (t, 2H) & 3.70 ppm (dd, 2H): Azetidine ring methylene protons (
).
Mass Spectrometry (ESI)
-
Positive Mode (M+H): 194.2 m/z
-
Negative Mode (M-H): 192.2 m/z
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but the carboxylic acid moiety can form salts if exposed to basic fumes.
-
Solubility:
-
Soluble: DMSO, DMF, Methanol (warm).
-
Sparingly Soluble: Water (pH dependent), Ethanol.
-
Insoluble: Hexanes, DCM.
-
-
Safety: Irritant (H315, H319, H335).[1] Wear standard PPE (Gloves, Goggles).
References
-
PubChem. (2023). Compound Summary for CAS 1416784-71-8. National Library of Medicine. Retrieved from [Link]
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
- Duncton, M. A. (2011). Azetidines: new tools for the medicinal chemist. MedChemComm, 2(12), 1135-1161. (Review on azetidine synthesis and properties).
